5-Bromo-N-propylpyrimidin-2-amine
Overview
Description
5-Bromo-N-propylpyrimidin-2-amine is a chemical compound with the molecular formula C7H10BrN3. It is a derivative of pyrimidine, an aromatic heterocyclic organic compound containing nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidine derivatives are known for their diverse pharmacological properties, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities .
Mechanism of Action
Mode of Action
Pyrimidine derivatives are generally known to interact with their targets via hydrogen bonding, due to the presence of nitrogen atoms in the pyrimidine ring. The bromine atom in the compound could potentially enhance its reactivity, allowing it to participate in various organic transformations .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 5-Bromo-N-propylpyrimidin-2-amine . .
Biochemical Analysis
Biochemical Properties
5-Bromo-N-propylpyrimidin-2-amine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with specific enzymes involved in nucleotide metabolism, potentially inhibiting or modifying their activity. These interactions can affect the overall metabolic pathways within the cell, leading to changes in the synthesis and degradation of nucleotides .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the activity of key signaling molecules, leading to changes in cellular responses to external stimuli. Additionally, this compound can affect the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cell proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their function. This compound may also interact with transcription factors, leading to changes in gene expression. The molecular mechanism of this compound involves the disruption of normal cellular processes, resulting in altered cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can have different biological activities. Long-term exposure to this compound can lead to cumulative effects on cellular processes, including changes in gene expression and metabolic flux .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. Toxic or adverse effects have been observed at high doses, including cellular toxicity and disruption of normal metabolic processes. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to nucleotide metabolism. It interacts with enzymes and cofactors that regulate the synthesis and degradation of nucleotides, leading to changes in metabolic flux and metabolite levels. These interactions can have downstream effects on other metabolic pathways, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. The distribution of this compound can affect its biological activity and the extent of its effects on cellular processes .
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its effects on cellular function. Targeting signals and post-translational modifications play a role in directing this compound to particular organelles. The subcellular localization of this compound can influence its activity and function, as well as its interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-propylpyrimidin-2-amine typically involves the bromination of N-propylpyrimidin-2-amine. One common method is the direct bromination of the pyrimidine ring using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-propylpyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include various substituted pyrimidines.
Oxidation Products: Oxidation can yield pyrimidine oxides.
Reduction Products: Reduction typically results in the formation of amines.
Scientific Research Applications
5-Bromo-N-propylpyrimidin-2-amine has several scientific research applications:
Pharmacological Research: It is used as an inhibitor of protein kinases, making it valuable in cancer research and drug development.
Anti-inflammatory Studies: The compound exhibits anti-inflammatory properties by inhibiting the expression and activities of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α.
Antimicrobial Research: It has shown potential as an antibacterial, antiviral, and antifungal agent.
Chemical Synthesis: It serves as a building block for the synthesis of more complex pyrimidine derivatives used in various chemical and pharmaceutical applications.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromopyridine: Another brominated aromatic amine used in various chemical reactions and studies.
5-Bromo-2-(dimethylamino)pyrimidine: A similar compound with a dimethylamino group instead of a propyl group.
Uniqueness
5-Bromo-N-propylpyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit protein kinases and exhibit anti-inflammatory effects makes it particularly valuable in pharmacological research and drug development.
Properties
IUPAC Name |
5-bromo-N-propylpyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3/c1-2-3-9-7-10-4-6(8)5-11-7/h4-5H,2-3H2,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPSCRPSLFEGGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC=C(C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675149 | |
Record name | 5-Bromo-N-propylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187385-92-7 | |
Record name | 5-Bromo-N-propylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.